propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
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Overview
Description
Propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O7 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
propan-2-yl 4-[(4Z)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C26H23N3O7/c1-15(2)35-26(31)17-5-7-18(8-6-17)28-25(30)22(16(3)27-28)14-20-10-12-23(36-20)21-11-9-19(29(32)33)13-24(21)34-4/h5-15H,1-4H3/b22-14- |
InChI Key |
XLKQIPMAOLSGEY-HMAPJEAMSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=C(C=C4)C(=O)OC(C)C |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=C(C=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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